molecular formula C12H19NO3S2 B2512347 N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide CAS No. 2034329-91-2

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide

Cat. No.: B2512347
CAS No.: 2034329-91-2
M. Wt: 289.41
InChI Key: BHIDBFSLISSADG-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide is a chemical compound with the molecular formula C12H19NO3S2 and a molecular weight of 289.41. This compound is known for its role as a selective and potent antagonist of the cannabinoid CB1 receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropane ring, the introduction of the sulfonamide group, and the attachment of the thiophene and hydroxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, minimize waste, and ensure consistent product quality. Advanced techniques such as automated synthesis and real-time monitoring are often employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide has garnered significant attention in scientific research due to its potential therapeutic and industrial applications.

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its interactions with the cannabinoid CB1 receptor. This makes it a valuable tool for understanding the role of this receptor in various physiological processes.

Medicine

Medically, this compound is investigated for its potential therapeutic effects, particularly in the treatment of conditions related to the endocannabinoid system. Its ability to selectively antagonize the CB1 receptor makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties enable the creation of innovative products and technologies.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide involves its interaction with the cannabinoid CB1 receptor. By binding to this receptor, the compound inhibits its activity, leading to various physiological effects. The molecular targets and pathways involved include the modulation of neurotransmitter release and the regulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanesulfonamide
  • N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxamide
  • N-(5-hydroxy-3-(thiophen-3-yl)pentyl)cyclopropanecarboxylate

Uniqueness

This compound stands out due to its selective and potent antagonism of the cannabinoid CB1 receptor. This specificity makes it a valuable compound for research and therapeutic applications, distinguishing it from other similar compounds that may have broader or less potent effects.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-3-ylpentyl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S2/c14-7-4-10(11-5-8-17-9-11)3-6-13-18(15,16)12-1-2-12/h5,8-10,12-14H,1-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHIDBFSLISSADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCCC(CCO)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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